molecular formula C20H24N4O2 B2717903 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide CAS No. 1798423-11-6

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide

Cat. No.: B2717903
CAS No.: 1798423-11-6
M. Wt: 352.438
InChI Key: HTTFSNNYTZYGPU-UHFFFAOYSA-N
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Description

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide is a useful research compound. Its molecular formula is C20H24N4O2 and its molecular weight is 352.438. The purity is usually 95%.
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Biological Activity

The compound 2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)-1H-pyrrol-3-yl]-N-(1-methyl-6-oxo-1,6-dihydropyridin-3-yl)prop-2-enamide (CAS Number: 940831-29-8) is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and applications based on recent research findings.

The molecular formula of the compound is C20H23N3OC_{20}H_{23}N_{3}O with a molecular weight of 321.4 g/mol. The compound features a cyano group and a pyrrole ring, which are critical for its biological activity.

PropertyValue
Molecular FormulaC20H23N3O
Molecular Weight321.4 g/mol
CAS Number940831-29-8

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, starting from pyrrole and dihydropyridine intermediates. The reaction conditions often require catalysts and controlled environments to optimize yield and purity.

Common Synthetic Routes:

  • Preparation of Intermediates : Synthesis begins with the formation of pyrrole derivatives.
  • Coupling Reaction : Intermediates are coupled through condensation reactions.
  • Purification : The final product is purified using chromatographic techniques.

Biological Activity

Recent studies have highlighted various biological activities associated with this compound, particularly in the fields of pharmacology and agrochemicals.

Antimicrobial Activity

Research indicates that derivatives of 2-cyanoacrylate compounds exhibit significant antimicrobial properties. For instance, compounds similar to the one in focus have shown effectiveness against various bacterial strains, suggesting potential applications in treating infections.

Herbicidal Properties

A study reported that certain derivatives demonstrated herbicidal activity against Chenopodium serotinum and Rumex acetosa, with inhibition rates exceeding 70% . This suggests potential utility in agricultural applications as herbicides.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes. For example, it was found to inhibit the activity of Protein-O-mannosyltransferase in Mycobacterium tuberculosis, which is crucial for the pathogen's virulence . This positions the compound as a potential lead in developing new treatments for tuberculosis.

Case Studies

  • Study on Antimicrobial Properties : A series of experiments demonstrated that derivatives of 2-cyanoacrylate compounds showed promising results against common pathogens, indicating their potential as new antimicrobial agents.
  • Herbicidal Activity Evaluation : In another study, newly synthesized derivatives were evaluated for their herbicidal effects on several weed species, revealing enhanced activity compared to existing herbicides .

Research Findings

The introduction of specific moieties such as pyrazole or triazole into the structure has been shown to enhance biological activity significantly. For example, compounds containing these groups exhibited improved herbicidal properties compared to their parent structures .

Properties

IUPAC Name

2-cyano-3-[2,5-dimethyl-1-(2-methylpropyl)pyrrol-3-yl]-N-(1-methyl-6-oxopyridin-3-yl)prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N4O2/c1-13(2)11-24-14(3)8-16(15(24)4)9-17(10-21)20(26)22-18-6-7-19(25)23(5)12-18/h6-9,12-13H,11H2,1-5H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTTFSNNYTZYGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N1CC(C)C)C)C=C(C#N)C(=O)NC2=CN(C(=O)C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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